

What is the mechanism of action of CB 3717?

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Compound of Interest		
Compound Name:	CB 3717	
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An In-depth Technical Guide on the Mechanism of Action of CB3717

Introduction

CB3717, also known as N¹º-propargyl-5,8-dideazafolic acid, is a quinazoline-based antifolate compound developed as a specific and potent inhibitor of thymidylate synthase (TS).[1][2][3] As a folate analogue, it was designed to selectively target the folate-binding site of TS, an enzyme critical for the de novo synthesis of pyrimidine nucleotides required for DNA replication.[3][4] Its cytotoxicity is primarily mediated through the direct inhibition of this enzyme.[1] CB3717 demonstrated promising anti-tumor activity in early clinical trials, particularly in breast and ovarian cancers, but its development was halted due to significant nephrotoxicity and hepatotoxicity.[1][2][5][6] Despite its clinical discontinuation, CB3717 remains a pivotal tool for studying the cellular consequences of thymidylate synthase inhibition.[7]

Primary Mechanism of Action: Inhibition of Thymidylate Synthase

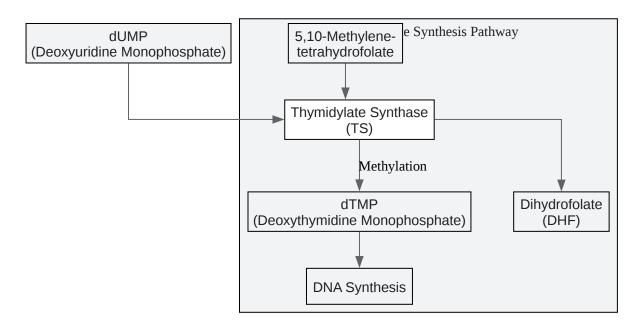
The central mechanism of action of CB3717 is the potent and specific inhibition of thymidylate synthase (TS). TS catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), utilizing 5,10-methylenetetrahydrofolate as the methyl donor.[4][8] This reaction is the sole de novo source of dTMP, a necessary precursor for the synthesis of deoxythymidine triphosphate (dTTP), a fundamental building block of DNA.[4]

CB3717 acts as a competitive inhibitor with respect to the folate co-substrate, 5,10-methylenetetrahydrofolate.[8] It binds tightly to the folate-binding site on the TS enzyme,



preventing the normal substrate from binding and thereby halting the catalytic reaction. This high-affinity binding is reflected in its low nanomolar inhibition constant.[8]





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Caption: Inhibition of the Thymidylate Synthesis Pathway by CB3717.

Cellular Uptake and Intracellular Activation by Polyglutamation





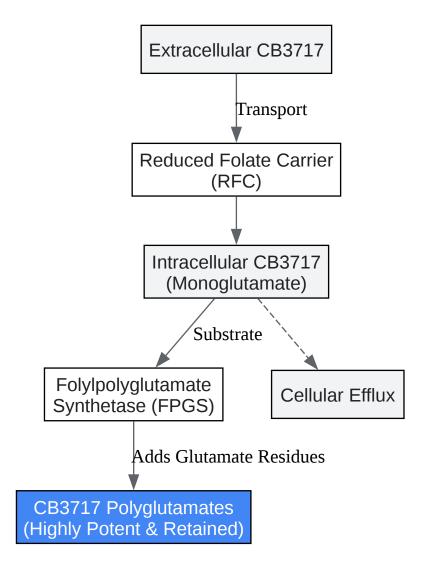


CB3717 enters cells via the reduced folate carrier (RFC) system, although other transport routes may also be involved.[5][9] Once inside the cell, CB3717 is metabolized by the enzyme folylpolyglutamate synthetase (FPGS). This enzyme sequentially adds glutamate residues to the parent compound, forming CB3717 polyglutamates (e.g., di-, tri-, tetra-, and pentaglutamates).[1][10]

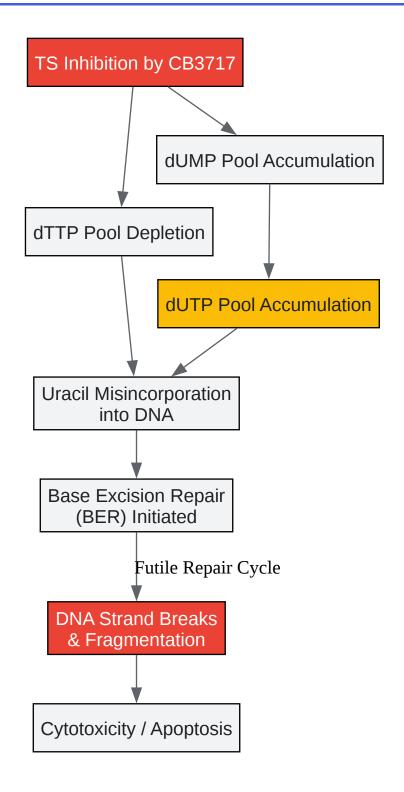
This polyglutamation process is a critical determinant of CB3717's cytotoxic activity for two primary reasons:

- Enhanced Intracellular Retention: The negatively charged polyglutamate tail prevents the drug from being readily transported out of the cell, leading to prolonged intracellular drug exposure and sustained TS inhibition.[10]
- Increased Inhibitory Potency: The polyglutamated forms of CB3717 are significantly more potent inhibitors of TS than the parent monoglutamate form.[1][10] For instance, the di-, tri-, tetra-, and pentaglutamate forms are approximately 26-, 87-, 119-, and 114-fold more potent, respectively, than CB3717 itself.[1][10]









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